Picomolar Biochemical Potency Against Wild-Type EZH2 Compared to Tazemetostat
CPI-169 demonstrates significantly higher biochemical potency for wild-type EZH2 compared to the FDA-approved compound Tazemetostat (EPZ-6438). In cell-free assays, CPI-169 exhibits an IC50 of 0.24 nM [1], whereas Tazemetostat shows an IC50 of 11 nM under comparable conditions [2].
| Evidence Dimension | In vitro potency against wild-type EZH2 |
|---|---|
| Target Compound Data | IC50 = 0.24 nM |
| Comparator Or Baseline | Tazemetostat (EPZ-6438): IC50 = 11 nM |
| Quantified Difference | CPI-169 is ~46-fold more potent than Tazemetostat |
| Conditions | Cell-free biochemical assays for EZH2 enzyme activity |
Why This Matters
This substantial potency difference enables the use of lower compound concentrations in cellular assays, potentially reducing off-target effects and improving assay windows.
- [1] Adooq Bioscience. CPI-169 Datasheet. Catalog No. A15920. View Source
- [2] Bisserier M, et al. Targeting EZH2 in cardiovascular diseases: a promising therapeutic strategy. Exp Mol Med. 2023;55:2389-2402. Table 2. View Source
